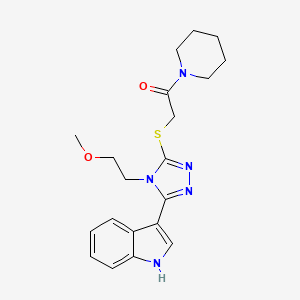

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H25N5O2S and its molecular weight is 399.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves the following key steps:

Formation of the 1H-indol-3-yl moiety: : This step often includes a Fischer indole synthesis or similar methods.

Synthesis of the 4-(2-methoxyethyl)-1,2,4-triazole unit: : Usually achieved through cyclization reactions involving appropriate hydrazines and esters.

Thiol Substitution: : The triazole and indole moieties are linked via a thiol substitution reaction.

Formation of the piperidine unit: : The final step involves linking the thiol group to the piperidine via a nucleophilic substitution reaction.

Industrial Production Methods: : Industrial-scale production might utilize continuous flow synthesis to optimize reaction conditions and enhance yield. Advanced techniques like microwave-assisted synthesis and solvent-free reactions could also be employed to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: : The compound can undergo several types of reactions, including:

Oxidation: : Typically involves reagents like potassium permanganate.

Reduction: : Often employs hydride donors like sodium borohydride.

Substitution: : Both nucleophilic and electrophilic substitutions can be performed using appropriate halides and nucleophiles.

Common Reagents and Conditions: : Reactions typically use standard organic solvents such as dichloromethane, methanol, or ethanol, with temperatures ranging from room temperature to reflux conditions.

Major Products Formed:

Scientific Research Applications: : The compound's versatile structure makes it significant in various fields:

Chemistry: : Used in the development of new synthetic pathways and reaction mechanisms.

Biology: : Investigated for potential biological activities, such as antimicrobial and anticancer properties.

Medicine: : Studied as a potential pharmacophore in drug design, particularly in the development of novel therapeutics.

Industry: : Utilized in the creation of advanced materials, including polymers and coatings.

Mechanism of Action

Mechanism: : The exact mechanism depends on its application. For biological activities, it might interact with specific enzymes or receptors, altering their activity.

Molecular Targets and Pathways: : Typically involves binding to active sites on proteins or interfering with cellular pathways, resulting in therapeutic effects or industrial utility.

Comparison with Similar Compounds: : Compared to similar compounds, such as:

Other Indole Derivatives: : The unique combination of indole, triazole, and piperidine moieties makes it distinct in its reactivity and applications.

Triazole-Linked Compounds: : Its specific substitution pattern and functional group integration offer unique chemical properties.

Piperidine-Containing Compounds: : The incorporation of piperidine adds a distinctive dimension to its structural and functional versatility.

The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone stands out due to its multifunctional nature and the potential for broad applications across different scientific fields.

Properties

IUPAC Name |

2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O2S/c1-27-12-11-25-19(16-13-21-17-8-4-3-7-15(16)17)22-23-20(25)28-14-18(26)24-9-5-2-6-10-24/h3-4,7-8,13,21H,2,5-6,9-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXVMHFGHBOMBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=NN=C1SCC(=O)N2CCCCC2)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.